molecular formula C19H28ClN3O2 B243465 N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-2,2-dimethylpropanamide

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-2,2-dimethylpropanamide

Cat. No. B243465
M. Wt: 365.9 g/mol
InChI Key: LHMIXPDRQVCXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-2,2-dimethylpropanamide is a chemical compound that is commonly known as BAY 59-3074. It is a potent and selective antagonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. The compound has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and neurological disorders.

Mechanism of Action

BAY 59-3074 is a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. The CB1 receptor is involved in the regulation of appetite, metabolism, and pain sensation, among other functions. By blocking the CB1 receptor, BAY 59-3074 reduces appetite and food intake, which can lead to weight loss. It also improves glucose tolerance and insulin sensitivity, which can be beneficial in the treatment of diabetes. In addition, by blocking the CB1 receptor, BAY 59-3074 has neuroprotective effects and can improve motor function in animal models of neurological disorders.
Biochemical and Physiological Effects:
BAY 59-3074 has several biochemical and physiological effects. It reduces appetite and food intake, which can lead to weight loss. It also improves glucose tolerance and insulin sensitivity, which can be beneficial in the treatment of diabetes. In addition, BAY 59-3074 has neuroprotective effects and can improve motor function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using BAY 59-3074 in lab experiments is its selectivity for the CB1 receptor. This allows researchers to study the effects of blocking this receptor specifically, without affecting other receptors or pathways. However, one limitation of using BAY 59-3074 is its potency, which can make it difficult to use in certain experiments. In addition, its effects may vary depending on the species and strain of animal used in the experiment.

Future Directions

There are several future directions for research on BAY 59-3074. One area of interest is its potential use in the treatment of obesity and diabetes in humans. Clinical trials are needed to determine its safety and efficacy in humans. Another area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease and Huntington's disease. Further research is needed to determine its effectiveness in humans and to identify any potential side effects. Finally, there is interest in developing more potent and selective CB1 receptor antagonists for use in research and therapy.

Synthesis Methods

The synthesis of BAY 59-3074 involves several steps, including the reaction of 5-chloro-2,2-dimethyl-N-(piperidin-4-yl)benzamide with butyryl chloride in the presence of a base to form the intermediate 2-(4-butanoylpiperazin-1-yl)-5-chlorobenzamide. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride to yield the final product, N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-2,2-dimethylpropanamide.

Scientific Research Applications

BAY 59-3074 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-obesity effects by reducing food intake and body weight in animal models. It has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
In addition, BAY 59-3074 has been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Huntington's disease. It has been shown to have neuroprotective effects and to improve motor function in animal models of these diseases.

properties

Molecular Formula

C19H28ClN3O2

Molecular Weight

365.9 g/mol

IUPAC Name

N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C19H28ClN3O2/c1-5-6-17(24)23-11-9-22(10-12-23)16-8-7-14(20)13-15(16)21-18(25)19(2,3)4/h7-8,13H,5-6,9-12H2,1-4H3,(H,21,25)

InChI Key

LHMIXPDRQVCXEW-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C(C)(C)C

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.